

In-Depth Technical Guide: The Biological Function of TC-S 7005

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Compound of Interest		
Compound Name:	TC-S 7005	
Cat. No.:	B1682953	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7005 is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the biological functions of **TC-S 7005**, with a focus on its mechanism of action, effects on cellular signaling pathways, and its impact on cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PLK2.

Introduction

Polo-like kinases (PLKs) are a family of highly conserved serine/threonine kinases that play critical roles in the regulation of the cell cycle, mitosis, and cytokinesis. The PLK family consists of five members in mammals (PLK1-5), with PLK2 being notably involved in the G1/S transition, centriole duplication, and cellular stress responses. Dysregulation of PLK2 activity has been linked to various pathological conditions, including cancer and fibrosis, making it an attractive target for therapeutic intervention.

TC-S 7005 has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PLK2 due to its high potency and selectivity. This guide synthesizes the current understanding of the biological activities of **TC-S 7005**, providing a foundational resource for researchers in the field.



Mechanism of Action

TC-S 7005 exerts its biological effects through the direct inhibition of the kinase activity of PLK2. It functions as an ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of its downstream substrates.

Kinase Selectivity

TC-S 7005 exhibits significant selectivity for PLK2 over other members of the Polo-like kinase family, particularly PLK1. This selectivity is crucial for dissecting the specific functions of PLK2 without the confounding effects of inhibiting the more ubiquitously expressed and mitotically essential PLK1.

Kinase	IC50 (nM)
PLK2	4
PLK3	24
PLK1	214

Table 1: In vitro inhibitory activity of TC-S 7005

against Polo-like kinases.

Cellular Functions and Signaling Pathways

Inhibition of PLK2 by **TC-S 7005** modulates several key cellular signaling pathways, leading to distinct phenotypic outcomes in different cell types.

Cell Cycle Regulation and Anti-proliferative Effects

TC-S 7005 has been shown to induce cell cycle arrest, particularly in cancer cell lines. In human colorectal carcinoma HCT-116 cells, treatment with **TC-S 7005** leads to a dosedependent arrest in the cell cycle.



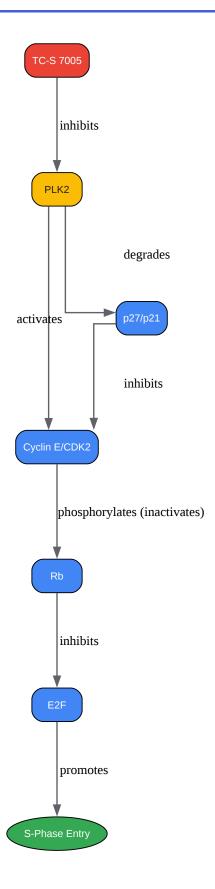
Foundational & Exploratory

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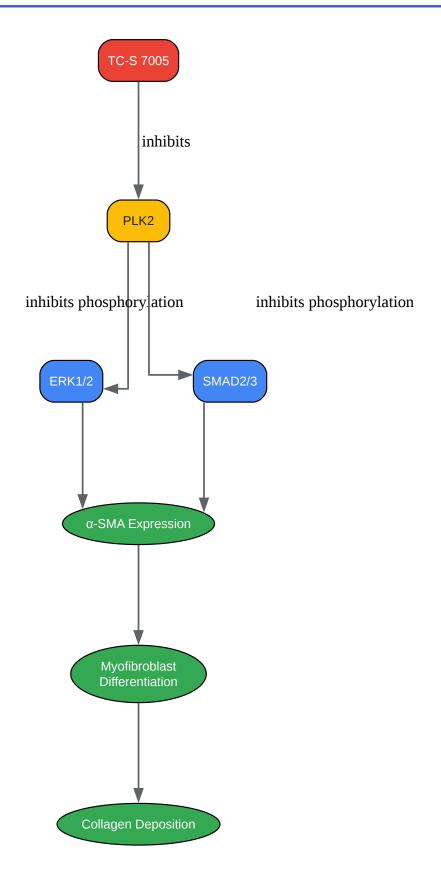
Cell Line	Effect	IC50
HCT-116	Cell Cycle Arrest	7.32 μM[1]
Table 2: Anti-proliferative effect of TC-S 7005 on HCT-116		
cells.		

Signaling Pathway of **TC-S 7005** in Cell Cycle Arrest

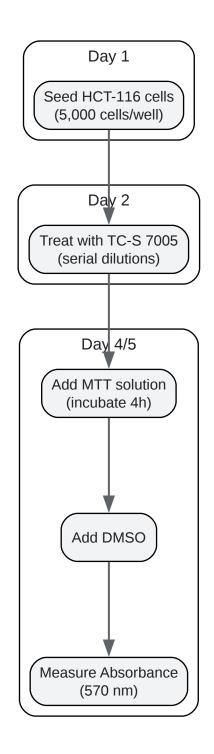












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References

- 1. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
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